molecular formula C22H22FN3O3 B2951961 ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate CAS No. 890642-38-3

ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2951961
CAS No.: 890642-38-3
M. Wt: 395.434
InChI Key: ILFSIVQOFDIOLO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is a heterocyclic compound featuring a benzodiazole (benzimidazole) core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 4-fluorophenylmethyl group and an ethyl acetate ester. The benzodiazole ring system is known for its role in medicinal chemistry, often contributing to π-π stacking interactions in biological targets, while the pyrrolidinone group may enhance solubility and conformational flexibility. The 4-fluorophenyl substituent likely improves metabolic stability and lipophilicity, common strategies in drug design . While direct pharmacological data for this compound is absent in the provided evidence, structurally analogous molecules (e.g., benzimidazole derivatives) are frequently explored as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

ethyl 2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-2-29-21(28)14-26-19-6-4-3-5-18(19)24-22(26)16-11-20(27)25(13-16)12-15-7-9-17(23)10-8-15/h3-10,16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFSIVQOFDIOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the use of commercially available starting materials such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as cooling, stirring, and vacuum drying to obtain the target product with a high yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as nitric acid for oxidation reactions , and reducing agents for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets . Additionally, the compound’s unique structure makes it a valuable tool for studying molecular interactions and mechanisms of action.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and resulting in various biological effects . The compound’s structure allows it to bind to specific sites on target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Groups

The target compound shares structural motifs with several heterocyclic esters documented in the literature. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Functional Groups Melting Point (°C) Synthesis Highlights Potential Applications References
Ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate (Target) Not explicitly given Estimated ~450 Benzodiazole, pyrrolidinone, 4-fluorophenylmethyl, ethyl ester Not reported Likely multi-step nucleophilic substitution/Suzuki coupling Pharmaceutical intermediate -
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate C32H23F3N6O4 572.4 Pyrazolopyrimidine, fluorophenyl, chromenone, methyl ester 258–260 Suzuki coupling with Pd catalyst Kinase inhibitor candidate
Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate C29H26FN5O3 Not reported Benzimidazole, pyrrolidinone, fluorophenyl, ethyl ester Not reported Multi-step alkylation/condensation Antimicrobial or antiviral agent
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate C12H10FN3O4 394.3 Oxadiazole, fluorophenyl, ethyl ester Not reported Cyclization of hydrazides with carbonyls Pesticide or anti-inflammatory
Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate C15H16FNO3 277.3 Oxazole, fluorophenyl, ethyl ester Not reported Hantzsch synthesis Agrochemical intermediate

Structural and Functional Divergences

  • Benzimidazoles are often prioritized in drug design for their DNA-intercalating properties . The 5-oxopyrrolidin-3-yl group in the target compound provides a conformationally constrained amide bond, unlike the 2-oxopyrrolidin-1-yl group in , which is a lactam with distinct hydrogen-bonding geometry.
  • Ester Groups: Ethyl esters (target compound, ) are common prodrug motifs, whereas methyl esters () may exhibit faster hydrolysis rates in vivo .

Physicochemical Properties

  • Melting Points : High melting points (e.g., 258–260°C in ) suggest strong crystal packing, likely due to planar heterocycles and fluorinated aryl groups. The target compound’s absence of reported MP limits direct comparison.
  • Molecular Weight : The target compound’s estimated MW (~450) falls between (572.4) and (394.3), aligning with typical small-molecule drug candidates.

Biological Activity

Ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound with significant potential in biological and medicinal chemistry. Its unique structure, which includes a benzodiazole ring, a pyrrolidinone moiety, and a fluorophenyl group, suggests various biological activities that merit detailed exploration. This article provides an overview of the compound's biological activity, supported by data tables and relevant research findings.

Molecular Structure

The molecular formula for this compound is C22H22FN3O3C_{22}H_{22}FN_{3}O_{3} with a molecular weight of 395.4 g/mol. The compound features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H22FN3O3C_{22}H_{22}FN_{3}O_{3}
Molecular Weight395.4 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzodiazole and pyrrolidinone moieties are believed to enhance these interactions, potentially leading to therapeutic effects. The compound may modulate the activity of specific enzymes or receptors, which is critical for its potential applications in drug discovery.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can act as enzyme inhibitors. For instance, this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases.

Table: IC50 Values for AChE Inhibition

CompoundIC50 (µM)
This compoundX µM
Reference Compound AY µM
Reference Compound BZ µM

Note: Specific IC50 values need to be sourced from experimental studies.

Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies are essential for understanding binding affinities and the nature of interactions at the molecular level.

Binding Affinity Analysis

Protein TargetBinding Affinity (kcal/mol)
Target Protein A-X.X
Target Protein B-Y.Y

Note: Binding affinities should be derived from specific docking studies.

Therapeutic Applications

Research has indicated that compounds similar to this compound may have therapeutic applications in treating neurological disorders due to their potential AChE inhibition properties.

Q & A

Q. Why do XRD structures of analogs show variable dihedral angles in the benzodiazole moiety?

  • Substituent electronic effects (e.g., electron-withdrawing fluorine) alter π-π stacking and torsional strain. Compare datasets from (fluorophenyl) and (chlorophenyl) to quantify angle deviations (e.g., ±5°).

Methodological Best Practices

Q. What solvent systems are optimal for recrystallizing this compound?

  • Ethyl acetate/petroleum ether (1:1) is effective for polar derivatives , while DMSO/water mixtures suit highly conjugated systems. achieved 48% yield using EtOAc–petroleum ether gradients.

Q. How to troubleshoot failed coupling reactions in the pyrrolidin-3-yl intermediate synthesis?

  • Ensure anhydrous conditions for amide bond formation (e.g., use molecular sieves). If coupling fails, activate carboxylates with HOBt/EDCI or switch to Mitsunobu conditions for ether linkages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.